2-Chloro-4-dibenzofuran-4-yl-6-phenyl-[1,3,5]triazine
CAS No.:
Cat. No.: VC13773347
Molecular Formula: C21H12ClN3O
Molecular Weight: 357.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H12ClN3O |
|---|---|
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 2-chloro-4-dibenzofuran-4-yl-6-phenyl-1,3,5-triazine |
| Standard InChI | InChI=1S/C21H12ClN3O/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H |
| Standard InChI Key | NKLKYZYRMGGYGN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45 |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of:
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A 1,3,5-triazine ring with chlorine at position 2.
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A dibenzofuran moiety (a fused bicyclic system of two benzene rings and one oxygen atom) at position 4.
The IUPAC name, 2-chloro-4-dibenzofuran-4-yl-6-phenyl-1,3,5-triazine, underscores these substituents. The SMILES notation, C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3OC5=CC=CC=C45, provides a precise representation of its connectivity .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 613.2 ± 47.0 °C (Predicted) | |
| Density | 1.362 ± 0.06 g/cm³ (Predicted) | |
| pKa | -0.51 ± 0.10 (Predicted) | |
| LogP (Octanol-Water) | 3.7 (Consensus) |
These properties suggest moderate hydrophobicity and stability under high-temperature conditions, making it suitable for industrial processes .
Synthesis and Reaction Pathways
Catalytic Coupling Approaches
A common synthetic route involves transition metal-catalyzed cross-coupling reactions. For example:
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Nickel-Catalyzed Friedel-Crafts Alkylation:
This method emphasizes green chemistry principles by minimizing waste and optimizing solvent recovery .
Functionalization Strategies
The chlorine atom at position 2 serves as a reactive site for further derivatization. For instance:
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Nucleophilic Aromatic Substitution: Replacement with amines or alkoxides to generate derivatives for optoelectronic applications .
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Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups using palladium catalysts .
Applications in Advanced Materials
Optoelectronic Devices
The compound’s rigid, conjugated structure makes it a candidate for:
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OLED Emitters: Derivatives exhibit high quantum yields and thermal stability, critical for display technologies .
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Photocatalysts: Facilitates selective oxidation of benzylamines to imines under mild conditions, leveraging its electron-deficient triazine core .
Pharmaceutical Intermediates
Preliminary studies suggest utility in:
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Kinase Inhibition: The triazine scaffold interacts with ATP-binding pockets in enzymes.
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Antiviral Agents: Structural analogs show activity against RNA viruses.
Research Advancements and Challenges
Recent Studies
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Photocatalytic Performance: A 2021 study demonstrated that triazine-based dendrimers incorporating this compound achieved >90% conversion efficiency in benzylamine oxidation .
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Thermal Stability: Thermogravimetric analysis (TGA) revealed decomposition temperatures exceeding 300°C, suitable for high-performance polymers.
Limitations and Future Directions
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